L 012 sodium salt

描述

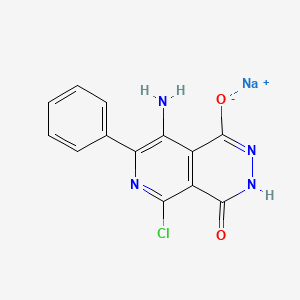

L 012 sodium salt (CAS: 143556-24-5) is a luminol-based chemiluminescent (CL) probe widely used for detecting superoxide (O₂•⁻) derived from NADPH oxidase (Nox) and identifying Nox inhibitors . Its molecular formula is C₁₃H₈ClN₄NaO₂, with a molecular weight of 310.67 . The compound exhibits strong CL activity in both in vitro and in vivo settings, enabling sensitive detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

准备方法

Structural Analysis and Key Synthetic Challenges

L-012 sodium salt features a pyridazino[3,4-d]pyridazine core substituted with chlorine, phenyl, and amino groups. Its sodium salt form arises from deprotonation of the acidic N-H groups at positions 1 and 4 . Key challenges in its synthesis include:

-

Regioselective functionalization : Introducing chlorine at position 5 and phenyl at position 7 without side reactions.

-

Oxidation sensitivity : The dione moiety requires controlled oxidation conditions.

-

Salt formation : Achieving high purity during sodium salt precipitation .

Route 2: Diazotization-Cyclization Strategy

A diazonium intermediate approach is inferred from , where diazotization of 3-aminopyridazines enables cyclization:

Step 1 : Diazotization of 5-chloro-3-aminopyridazine (Compound G) with NaNO₂/HBF₄ yields diazonium tetrafluoroborate (Compound H).

Step 2 : Thermal cyclization in ethanol forms the pyridazino[3,4-d]pyridazine core (Compound I).

Step 3 : Phenyl group introduction via Ullmann coupling (Compound J).

Step 4 : Sodium salt formation using NaOH (Compound K: L-012 sodium salt).

Critical Parameters:

Route 3: Solid-Phase Synthesis for High-Throughput Production

Modern combinatorial methods may employ resin-bound intermediates:

Step 1 : Wang resin functionalized with 3-aminopyridazine (Compound L).

Step 2 : Sequential chlorination, phenyl coupling, and oxidation on resin.

Step 3 : Cleavage with TFA/NaHCO₃ yields crude L-012 sodium salt.

Advantages:

Purification and Characterization

Post-synthetic processing ensures compliance with supplier specifications (≥98% purity) :

Chromatographic Methods

-

HPLC : C18 column, 0.1% TFA/ACN gradient (retention time: 6.8 min) .

-

Ion-exchange : Removes residual sodium ions (Na⁺ content <0.5% per COA) .

Spectroscopic Validation

| Technique | Key Data | Source |

|---|---|---|

| ¹H NMR | δ 7.85 (d, J=8.4 Hz, 2H, Ph), 6.72 (s, 1H, NH₂) | |

| HRMS | m/z 310.0421 [M+Na]⁺ | |

| IR | 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |

Industrial-Scale Production Insights

Suppliers like Sigma-Aldrich and TargetMol optimize processes for reproducibility:

Reaction Scale-Up Challenges

-

Exotherm management : Chlorination (POCl₃) requires jacketed reactors .

-

Sodium homogeneity : High-shear mixing during salt precipitation .

Quality Control Protocols

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC |

| Residual solvents | <500 ppm DMSO | GC-MS |

| Water content | <1.0% | Karl Fischer |

Unresolved Synthetic Issues and Research Gaps

化学反应分析

Types of Reactions

L 012 sodium salt primarily undergoes oxidation reactions. It is converted via a one-electron oxidation, catalyzed by peroxidase in the presence of hydrogen peroxide, to form a radical intermediate . This intermediate then reacts with oxygen to produce superoxide anion and L 012 quinone .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and peroxidase are commonly used to catalyze the oxidation of this compound.

Reaction Conditions: The reactions are typically carried out in aqueous solutions at controlled temperatures to ensure optimal yield and sensitivity.

Major Products

The major products formed from the oxidation of this compound are superoxide anion and L 012 quinone .

科学研究应用

Detection of NADPH Oxidase-Derived Species

L-012 sodium salt is predominantly used to detect superoxide radicals generated by NADPH oxidases (Nox). This application is critical in understanding oxidative stress in various biological contexts, including inflammation and cardiovascular diseases. Research indicates that L-012 can be employed both in vitro and in vivo to provide insights into the role of ROS in cellular signaling pathways.

- Case Study : A study demonstrated that L-012 effectively measured superoxide production in HEK-NOX5 cells, showing a significant increase in luminescence when coupled with orthovanadate, a tyrosine phosphatase inhibitor. This combination yielded a 100-fold increase in sensitivity for detecting superoxide compared to using L-012 alone .

High Throughput Screening for Nox Inhibitors

L-012 has been utilized in high throughput screening (HTS) assays aimed at identifying inhibitors of NADPH oxidases. Its ability to provide reliable luminescent signals makes it suitable for large-scale screening processes.

- Findings : Research has indicated that L-012 is less susceptible to redox cycling compared to other chemiluminescent probes, making it a more reliable choice for HTS applications . However, caution is advised due to potential false positives related to the detection of myeloperoxidase inhibitors .

Imaging Reactive Species in Live Models

The compound has been successfully used for non-invasive imaging of ROS and RNS in living organisms under pro-inflammatory conditions. This application is particularly valuable for studying disease mechanisms and therapeutic responses.

- Example : In vivo studies have shown that L-012 can visualize ROS production during inflammatory responses, providing real-time insights into the dynamics of oxidative stress within tissues .

Comparative Analysis of L-012 Sodium Salt with Other Probes

| Feature | L-012 Sodium Salt | Traditional Luminol Probes |

|---|---|---|

| Sensitivity | High | Moderate |

| Specificity | Enhanced with orthovanadate | Variable |

| Application Scope | In vitro and in vivo | Primarily in vitro |

| Redox Cycling Susceptibility | Low | High |

作用机制

L 012 sodium salt exerts its effects through a chemiluminescent reaction. Instead of reacting directly with superoxide anion, it undergoes a one-electron oxidation catalyzed by peroxidase in the presence of hydrogen peroxide to form a radical intermediate . This intermediate then reacts with oxygen to produce superoxide anion and L 012 quinone. The superoxide anion further reacts with the radical intermediate, leading to the formation of an endoperoxide that decomposes to emit luminescence .

相似化合物的比较

Key Properties :

- Solubility : ≤15.53 mg/mL in water; ≤31.07 mg/mL in DMSO .

- Storage : Powder stable at -20°C for 3 years; solutions stored at -80°C for 1 month .

- Purity : ≥95% (LCMS) .

L 012 sodium salt is particularly valued for its high signal-to-noise ratio in biological systems, such as activated neutrophils, endothelial cells, and inflammatory models like dextran sulfate sodium (DSS)-treated mice .

Comparison with Similar Chemiluminescent Probes

Below is a detailed comparison of this compound with other widely used CL probes, including luminol, lucigenin, and MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one).

Chemical Structure and Mechanism

Key Differences :

- Specificity: L 012 detects both O₂•⁻ and RNS, whereas MCLA is selective for O₂•⁻ and NO. Lucigenin is prone to redox cycling artifacts, limiting its reliability .

- Sensitivity : L 012 generates 17-fold higher CL signals than MCLA in activated neutrophils and endothelial cells .

Practical Considerations

| Parameter | This compound | Luminol | MCLA |

|---|---|---|---|

| Recommended Solvent | Water, DMSO | Alkaline buffer | Aqueous buffer |

| Optimal pH | 7.4–8.0 | ≥10 | 7.0–7.5 |

| Cost (per 10 mg) | ~$350 | \sim$100 | ~$500 |

Advantages of L 012 :

- Broad Compatibility: Works in physiological pH ranges, unlike luminol, which requires alkaline conditions .

- Cost-Effectiveness : Mid-range pricing with superior sensitivity compared to MCLA .

In Vitro Studies

- In PMA-activated EoL-1 cells, L 012 produced a 2.8-fold increase in CL signals, which was abolished by superoxide dismutase (SOD), confirming O₂•⁻ detection .

- Vanadate (100 μM) amplified CL signals by 17-fold in endothelial cells, highlighting Nox activation .

In Vivo Studies

生物活性

L-012 sodium salt, a chemiluminescent probe derived from luminol, is increasingly recognized for its ability to detect reactive oxygen species (ROS) and reactive nitrogen species (RNS) in various biological systems. This article delves into the compound's biological activity, highlighting its mechanisms, applications, and research findings.

- Chemical Name : 8-Amino-5-chloro-2,3-dihydro-7-phenyl-pyrido[3,4-d]pyridazine sodium salt

- Molecular Formula : C₁₃H₈ClN₄NaO₂

- Molecular Weight : 310.67 g/mol

- CAS Number : 143556-24-5

- Solubility : Soluble in water (up to 50 mM) and DMSO (up to 100 mM) .

L-012 sodium salt functions by undergoing a one-electron oxidation process, which is catalyzed by peroxidase in the presence of hydrogen peroxide (H₂O₂). This reaction generates a radical form that subsequently reacts with molecular oxygen to produce superoxide anion (O₂⁻) and emits luminescence. Although primarily used for detecting O₂⁻, L-012 can also react with H₂O₂ and other RNS under certain conditions .

Biological Applications

L-012 sodium salt has demonstrated significant utility in both in vitro and in vivo studies:

-

Detection of Superoxide :

- In activated EoL-1 cells, L-012 generates substantial chemiluminescence proportional to ROS levels. This signal is notably abolished by superoxide dismutase (SOD), confirming that O₂⁻ is the primary ROS detected .

- A study showed that combining L-012 with orthovanadate significantly enhanced sensitivity for detecting extracellular O₂⁻ by up to 100-fold in HEK-NOX5 cells .

- Inflammation Monitoring :

- Comparison with Other Probes :

Case Study 1: Superoxide Detection in Leukocytes

In a study involving isolated leukocytes from hyperlipidemic rabbits, L-012 was utilized to detect superoxide formation under basal conditions and upon stimulation with phorbol 12-myristate 13-acetate (PMA). The results indicated a marked increase in superoxide production following stimulation, demonstrating the probe's effectiveness in inflammatory conditions .

Case Study 2: NADPH Oxidase Activity

Research indicated that L-012 could reliably measure NADPH oxidase-derived superoxide production. The sensitivity of this probe was crucial for understanding oxidative stress-related diseases and evaluating potential therapeutic interventions targeting NADPH oxidase pathways .

Summary of Research Findings

常见问题

Basic Research Questions

Q. What are the optimal storage and preparation protocols for L 012 sodium salt to ensure experimental reproducibility?

- Methodological Answer : this compound should be stored at -20°C in powder form to maintain stability for up to 3 years. Solutions prepared in H₂O or DMSO must be stored at -80°C and used within 1 year. For solubility, dissolve in H₂O (3.0 mg/mL, 9.6 mM) or DMSO (45.0 mg/mL, 144.8 mM) using ultrasonication and heating to 60°C to prevent aggregation. Always pre-warm frozen solutions to room temperature before use to avoid precipitation .

Q. How can researchers confirm that this compound specifically detects superoxide (O₂•⁻) in cellular assays?

- Methodological Answer : Include superoxide dismutase (SOD) as a negative control. SOD eliminates O₂•⁻, thereby abolishing the chemiluminescence (CL) signal. For example, in activated EoL-1 cells, L 012 generates strong CL, which is suppressed by SOD (100–300 U/mL), confirming specificity for O₂•⁻ . Parallel assays using inhibitors of other ROS/RNS pathways (e.g., catalase for H₂O₂) further validate selectivity.

Q. What are the recommended controls for in vitro experiments using this compound to quantify NADPH oxidase (Nox) activity?

- Methodological Answer :

- Positive control : Activate Nox with phorbol 12-myristate 13-acetate (PMA, 1 µM) to induce O₂•⁻ production.

- Negative controls : (1) Use SOD (100–300 U/mL) to quench O₂•⁻-dependent signals; (2) Include Nox inhibitors (e.g., diphenyleneiodonium) to confirm enzyme-specific activity.

- Background signal : Measure CL in unstimulated cells or with vehicle-only treatments .

Advanced Research Questions

Q. How can this compound be optimized for in vivo imaging of ROS/RNS in complex models like inflammatory bowel disease?

- Methodological Answer : For murine colitis models, administer L 012 intraperitoneally (dose: 10 mg/kg) and monitor CL intensity using IVIS imaging. Pre-treat animals with ROS/RNS scavengers (e.g., tempol for O₂•⁻, L-NAME for NO) to dissect contributions of specific species. Use K8 knockout mice to study disease-specific oxidative stress, as seen in studies where dextran sulfate sodium (DSS) elevated CL signals in colonic tissues . Normalize signals to tissue weight or protein content to account for variability.

Q. What strategies mitigate cross-reactivity with non-target reactive species when using this compound in heterogeneous biological samples?

- Methodological Answer :

- Pharmacological inhibition : Combine L 012 with pathway-specific inhibitors (e.g., allopurinol for xanthine oxidase, rotenone for mitochondrial ROS).

- Dual-probe approach : Compare L 012 signals with probes like MCLA (specific for O₂•⁻ and H₂O₂) or Amplex Red (H₂O₂-specific). L 012 shows higher sensitivity for O₂•⁻ than MCLA in activated neutrophils .

- Post-hoc normalization : Use LC-MS/MS to quantify specific ROS/RNS metabolites (e.g., nitrotyrosine for peroxynitrite) and correlate with CL data .

Q. How should researchers address contradictory results in L 012-based assays across different cell types or experimental conditions?

- Methodological Answer :

- Replicate experimental conditions : Ensure consistent cell activation methods (e.g., PMA concentration, incubation time). For example, vanadate (100 µM) amplifies L 012 signals in endothelial cells by prolonging Nox activation, which may explain variability between studies .

- Quantify intracellular vs. extracellular O₂•⁻ : Use membrane-impermeable SOD to distinguish extracellular signals.

- Assess probe stability : Monitor pH and temperature fluctuations, as L 012 degrades in alkaline conditions (>pH 8.0) .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing time-dependent CL signals in L 012-based assays?

- Methodological Answer :

- Normalization : Express CL signals as fold-change over baseline (unstimulated controls).

- Kinetic modeling : Use area-under-the-curve (AUC) analysis for time-course experiments.

- Error handling : Triplicate measurements and Grubbs’ test to exclude outliers. For example, in PMA-stimulated endothelial cells, L 012 signals peak at 15–30 minutes post-activation .

Q. How can researchers design a dose-response study to evaluate Nox inhibitors using this compound?

- Methodological Answer :

- Inhibitor titration : Test inhibitors (e.g., GSK2795039) across a logarithmic concentration range (1 nM–10 µM).

- Signal calibration : Co-administer a fixed concentration of PMA (1 µM) to standardize Nox activation.

- Data interpretation : Calculate IC₅₀ values and compare with literature using tools like GraphPad Prism. Include a positive control (e.g., apocynin) to validate assay sensitivity .

属性

IUPAC Name |

sodium;8-amino-5-chloro-4-oxo-7-phenyl-3H-pyrido[3,4-d]pyridazin-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O2.Na/c14-11-8-7(12(19)17-18-13(8)20)9(15)10(16-11)6-4-2-1-3-5-6;/h1-5H,15H2,(H,17,19)(H,18,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEUYSJHQQCEFP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C(=O)NN=C3[O-])C(=N2)Cl)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN4NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143556-24-5 | |

| Record name | Pyrido[3,4-d]pyridazin-1,4-dion, 8-Amino-5-chlor-2,3-dihydro-7-phenyl-, Natriumsalz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。